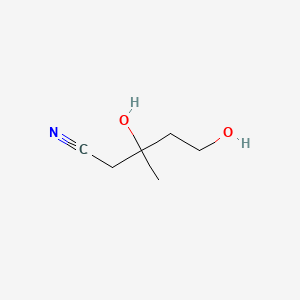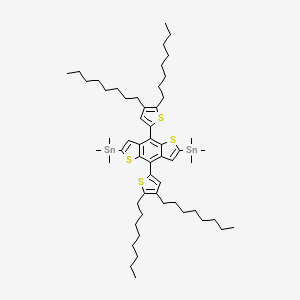
Pentanenitrile, 3,5-dihydroxy-3-methyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanenitrile, 3,5-dihydroxy-3-methyl is an organic compound with the molecular formula C6H11NO2 It is a nitrile derivative with two hydroxyl groups and a methyl group attached to the pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentanenitrile, 3,5-dihydroxy-3-methyl can be achieved through several methods. One common approach involves the reaction of 3,5-dihydroxy-3-methylpentanoic acid with a dehydrating agent such as thionyl chloride to form the corresponding nitrile. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3,5-dihydroxy-3-methylpentanenitrile using a palladium catalyst. This method offers high yields and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Pentanenitrile, 3,5-dihydroxy-3-methyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3,5-dioxo-3-methylpentanenitrile or 3,5-dicarboxy-3-methylpentanenitrile.
Reduction: 3,5-dihydroxy-3-methylpentylamine.
Substitution: 3,5-dialkoxy-3-methylpentanenitrile or 3,5-diacyl-3-methylpentanenitrile.
Aplicaciones Científicas De Investigación
Pentanenitrile, 3,5-dihydroxy-3-methyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pentanenitrile, 3,5-dihydroxy-3-methyl involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpentanenitrile: Lacks the hydroxyl groups, resulting in different chemical reactivity and applications.
3,5-Dihydroxy-3-methylpentanoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and uses.
3,5-Dihydroxy-3-methylpentylamine: Formed by the reduction of the nitrile group, with distinct biological activities.
Uniqueness
Pentanenitrile, 3,5-dihydroxy-3-methyl is unique due to the presence of both hydroxyl and nitrile functional groups, which confer a combination of reactivity and versatility not found in similar compounds. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
3,5-dihydroxy-3-methylpentanenitrile |
InChI |
InChI=1S/C6H11NO2/c1-6(9,2-4-7)3-5-8/h8-9H,2-3,5H2,1H3 |
Clave InChI |
RLUNXOOTUPCUEU-UHFFFAOYSA-N |
SMILES canónico |
CC(CCO)(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)









![7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12093631.png)

